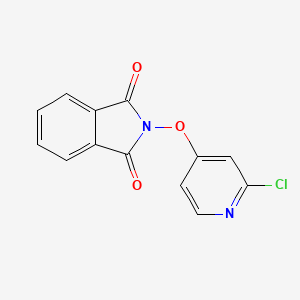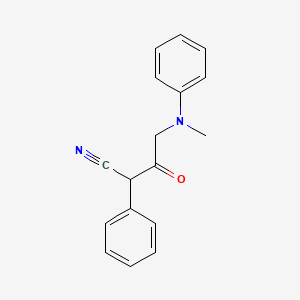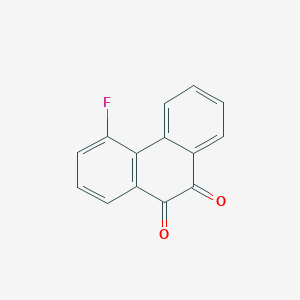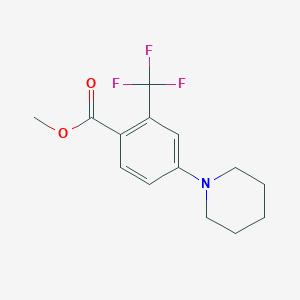
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of an isoindoline-1,3-dione moiety, which is a heterocyclic structure containing two carbonyl groups at positions 1 and 3. The compound also features a chloropyridinyl group attached via an ether linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold. The chloropyridinyl group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the isoindoline-1,3-dione is replaced by the chloropyridinyl group .
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. This method involves simple heating and relatively quick reactions, followed by purification using environmentally friendly techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The chloropyridinyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo redox reactions, altering the oxidation state of the nitrogen and carbon atoms.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Various substituted isoindoline-1,3-dione derivatives.
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential antipsychotic agents and inhibitors of β-amyloid protein aggregation, which is relevant for Alzheimer’s disease treatment.
Biological Studies:
Industrial Applications: It is used in the synthesis of herbicides, colorants, dyes, and polymer additives.
Wirkmechanismus
The mechanism of action of 2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets:
Dopamine Receptors: The compound modulates the activity of dopamine receptors, particularly the D2 receptor, by binding to its allosteric site.
β-Amyloid Aggregation: The compound inhibits the aggregation of β-amyloid proteins, which is a key factor in the pathogenesis of Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: A well-known phthalimide derivative used as an immunomodulatory drug.
Lenalidomide: Another phthalimide derivative with anti-inflammatory and anti-cancer properties.
Pomalidomide: A derivative used in the treatment of multiple myeloma.
Uniqueness
2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike thalidomide and its derivatives, this compound has a chloropyridinyl group that enhances its interaction with specific molecular targets, such as dopamine receptors and β-amyloid proteins .
Eigenschaften
Molekularformel |
C13H7ClN2O3 |
|---|---|
Molekulargewicht |
274.66 g/mol |
IUPAC-Name |
2-(2-chloropyridin-4-yl)oxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H7ClN2O3/c14-11-7-8(5-6-15-11)19-16-12(17)9-3-1-2-4-10(9)13(16)18/h1-7H |
InChI-Schlüssel |
GYUBFPZMSOUQET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC(=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)





![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)

